4-(5-Oxopyrrolidin-2-yl)benzaldehyde
Description
Structural Context and Rationale for Investigation of the 4-(5-Oxopyrrolidin-2-yl)benzaldehyde Scaffold
The structural framework of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group and a 5-oxopyrrolidin-2-yl group at the para position. The rationale for its investigation stems from the well-established importance of its components. The pyrrolidinone ring is a privileged scaffold in drug discovery, while the benzaldehyde (B42025) group is a versatile functional handle for a wide array of organic reactions.
The key structural features include:
Aromatic Aldehyde: The benzaldehyde portion offers a reactive site for nucleophilic addition, condensation reactions, and oxidation/reduction, making it a valuable precursor for the synthesis of more complex molecules.
Chiral Center: The C2 position of the pyrrolidinone ring is a stereocenter, meaning the molecule can exist as different stereoisomers. This chirality is crucial in biological systems where molecular recognition is highly specific.
Lactam Moiety: The cyclic amide (lactam) within the pyrrolidinone ring provides rigidity and specific hydrogen bonding capabilities, which are important for binding to biological targets like enzymes and receptors. researchgate.net
The combination of a reactive aldehyde, a chiral heterocyclic system, and a hydrogen-bonding lactam in a single molecule creates a multifunctional platform. This arrangement allows for the exploration of new chemical space and the potential design of molecules with tailored biological or material properties.
Chemical Importance of Benzaldehyde and Pyrrolidinone Moieties in Organic Chemistry
Both benzaldehyde and pyrrolidinone are cornerstone moieties in the field of organic chemistry, each contributing significantly to synthesis and functional applications.
Benzaldehyde Moiety: As the simplest aromatic aldehyde, benzaldehyde is a fundamental building block. Its aldehyde group is readily transformed into a vast number of other functional groups. It is a key reactant in numerous named reactions, including the Wittig, Grignard, and Cannizzaro reactions. Benzaldehyde derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and fragrances. oiccpress.comnih.gov
Pyrrolidinone Moiety: The pyrrolidinone ring is a five-membered lactam that is a core component of many natural products and synthetic compounds with significant biological activity. nih.govnih.gov The pyrrolidine (B122466) ring system is valued in medicinal chemistry for its ability to explore three-dimensional space due to its non-planar, puckered conformation. nih.gov This structural feature is advantageous for achieving high-affinity and selective binding to protein targets. nih.gov
The following table highlights some prominent examples of compounds containing the pyrrolidinone scaffold and their applications.
| Compound Name | Application/Significance |
| Piracetam | A nootropic drug used to enhance cognitive function. |
| Levetiracetam | An anticonvulsant medication used to treat epilepsy. |
| Doxapram | A respiratory stimulant. |
| Povidone-iodine | An antiseptic agent. |
| L-Proline | An essential amino acid with a pyrrolidine ring, crucial for collagen stability. nih.gov |
Evolution of Synthetic Strategies for Analogous Compounds
The synthesis of pyrrolidinone derivatives has evolved significantly, moving from classical, often harsh methods to more sophisticated and efficient strategies. Early methods frequently involved multi-step sequences with limited control over stereochemistry.
Modern synthetic chemistry has introduced a variety of advanced techniques:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. MCRs have been successfully employed for the synthesis of highly substituted pyrrolidine derivatives. tandfonline.com
Cycloaddition Reactions: 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered rings like pyrrolidine and its derivatives with high stereocontrol. nih.govnih.gov
Catalytic Methods: The development of N-heterocyclic carbene (NHC)-catalyzed radical cyclizations provides a transition-metal-free pathway to functionalized 2-pyrrolidinones. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrrolidine derivatives. tandfonline.comresearchgate.net
Synthesis from Natural Precursors: Chiral precursors like L-proline and 4-hydroxyproline (B1632879) are commonly used starting materials for the stereoselective synthesis of complex pyrrolidine-containing drugs. mdpi.com
This evolution reflects a broader trend in organic synthesis towards methodologies that are not only more effective but also more environmentally benign.
Overview of Current Research Trends in Complex Heterocycle Synthesis
The synthesis of complex heterocycles, including scaffolds like this compound, is a vibrant area of contemporary chemical research. mdpi.com The majority of pharmaceuticals and agrochemicals contain at least one heterocyclic unit, driving continuous innovation in synthetic methods. beilstein-journals.org
Current research trends are focused on several key areas:
Green Chemistry: There is a strong emphasis on developing sustainable synthetic protocols. This includes the use of greener solvents (like water or ionic liquids), energy-efficient methods (like microwave and electrochemical synthesis), and catalysts that are abundant and non-toxic. oiccpress.comnih.gov
Catalysis: Research continues to expand the toolkit of catalytic transformations. This includes C-H activation using transition metals, which allows for the direct functionalization of otherwise inert bonds, and metal-free catalysis, such as photoredox catalysis using organic dyes. beilstein-journals.orgresearchgate.net
Atom and Step Economy: Methodologies like multicomponent reactions (MCRs) and cascade reactions are highly sought after because they construct complex molecular architectures in fewer steps, minimizing waste and resource consumption. tandfonline.comresearchgate.net
Electrosynthesis: Electrochemical methods are gaining traction as a mild and reagent-free alternative to traditional synthesis, where reactions are driven by an electric potential. This approach can enable unique transformations under ambient conditions. beilstein-journals.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, and is increasingly being applied to the synthesis of heterocyclic compounds.
The overarching goal of these research efforts is to enable the rapid, efficient, and sustainable synthesis of diverse and complex heterocyclic molecules for a wide range of applications. mdpi.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(5-oxopyrrolidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,7,10H,5-6H2,(H,12,14) |
InChI Key |
NPGFKHXOOBPXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Oxopyrrolidin 2 Yl Benzaldehyde
Retrosynthetic Analysis of the 4-(5-Oxopyrrolidin-2-yl)benzaldehyde Structure
A retrosynthetic analysis of this compound reveals several possible disconnection points, suggesting different forward synthetic strategies. The primary disconnection can be made at the C-C bond between the pyrrolidinone ring and the benzene (B151609) ring. This leads to two key synthons: a 5-substituted pyrrolidinone electrophile or nucleophile and a correspondingly activated benzaldehyde (B42025) derivative.
Another key disconnection involves the formyl group on the aromatic ring. This suggests a strategy where a 5-phenylpyrrolidinone precursor is synthesized first, followed by a late-stage formylation reaction. This approach can be advantageous as the pyrrolidinone moiety can act as a directing group in the formylation step.
Furthermore, the pyrrolidinone ring itself can be disconnected, pointing towards acyclic precursors that can be cyclized to form the desired heterocyclic system. This approach offers flexibility in introducing substituents on the pyrrolidinone ring.
Convergent and Divergent Synthetic Pathways to the this compound Core
Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A convergent approach would involve the separate synthesis of the pyrrolidinone and benzaldehyde fragments, which are then coupled in a later step. A divergent approach would start from a common intermediate that is subsequently elaborated to introduce the desired functionalities.
Construction of the 5-Oxopyrrolidin-2-yl Ring System
The 5-oxopyrrolidin-2-yl (or pyroglutamyl) ring is a common structural motif, and numerous methods exist for its construction. A prevalent and efficient method involves the cyclization of glutamic acid or its derivatives. For instance, pyroglutamic acid is readily available and serves as a versatile chiral starting material.
Another approach is the cyclization of γ-amino acids. These precursors can be synthesized through various methods, including Gabriel synthesis or reductive amination of γ-keto acids. The subsequent intramolecular amide bond formation, often promoted by dehydrating agents or heat, yields the desired 5-oxopyrrolidin-2-yl ring.
Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles can provide a stereocontrolled route to highly substituted pyrrolidines, which can then be converted to the corresponding lactams.
Introduction of the Benzaldehyde Functional Group
The introduction of a benzaldehyde functional group onto an aromatic ring can be achieved through several well-established formylation reactions. The choice of method depends on the nature of the substituents already present on the aromatic ring.
For electron-rich aromatic substrates, the Vilsmeier-Haack reaction is a mild and effective method. ijpcbs.comchemistrysteps.comwikipedia.orgnih.govorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. ijpcbs.comchemistrysteps.comwikipedia.orgnih.govorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism.
Another common method is the Gattermann-Koch reaction or the Gattermann reaction , which are suitable for the formylation of benzene and its derivatives. These reactions typically employ carbon monoxide and HCl in the presence of a Lewis acid catalyst or a mixture of hydrogen cyanide and HCl.
For phenols and other activated aromatic compounds, ortho-formylation can be achieved under specific conditions, for example, using paraformaldehyde and a magnesium salt. orgsyn.orgmdma.chorgsyn.orgsemanticscholar.orgrsc.org
Strategies for Coupling of the Pyrrolidinone and Benzaldehyde Fragments
A key step in many synthetic routes is the coupling of the pre-formed pyrrolidinone and benzaldehyde moieties.
One of the most powerful methods for this transformation is the Friedel-Crafts acylation . researchgate.net An activated derivative of pyroglutamic acid, such as its acid chloride or anhydride, can react with an aromatic compound like benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the 5-aryl-2-pyrrolidinone core. researchgate.net Subsequent functional group manipulation of the aryl ring can then introduce the aldehyde functionality.
Alternatively, modern cross-coupling reactions such as the Suzuki-Miyaura coupling can be employed. This would involve the reaction of a 5-halopyrrolidinone derivative with a formylphenylboronic acid, or a 5-borylpyrrolidinone with a 4-halobenzaldehyde, in the presence of a palladium catalyst.
Stereoselective Synthesis of Enantiopure this compound Analogs
The stereocenter at the C5 position of the pyrrolidinone ring is a crucial feature of the target molecule. Therefore, stereoselective synthetic methods are essential for obtaining enantiomerically pure products.
A highly effective strategy is the use of the chiral pool , where a readily available enantiopure starting material is used to construct the target molecule. (S)-Pyroglutamic acid, derived from the natural amino acid L-glutamic acid, is an excellent chiral precursor for the synthesis of (S)-5-substituted-2-pyrrolidinones. nih.gov The inherent chirality of pyroglutamic acid is transferred to the final product, ensuring high enantiomeric purity.
Chiral Auxiliary Approaches
Chiral auxiliaries are another powerful tool for inducing stereoselectivity in a reaction. researchgate.netnih.govwikipedia.orgnih.govtcichemicals.com An achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.
A prominent example is the use of Evans auxiliaries , which are chiral oxazolidinones. researchgate.netnih.gov An acyl group attached to the Evans auxiliary can undergo stereoselective alkylation or other C-C bond-forming reactions. For the synthesis of a 5-substituted pyrrolidinone, a substrate bearing an Evans auxiliary could be elaborated to introduce the necessary carbon skeleton, followed by cyclization and removal of the auxiliary.
For instance, a Michael addition of an enolate derived from an N-acyl Evans auxiliary to a suitable acceptor, followed by cyclization, can lead to the formation of a chiral pyrrolidinone with high diastereoselectivity.
Asymmetric Catalysis in Pyrrolidinone Ring Formation
Achieving enantioselectivity in the formation of the 2-substituted pyrrolidinone ring is a primary challenge. Asymmetric catalysis, utilizing chiral catalysts to favor the formation of one enantiomer over the other, is the cornerstone of this endeavor. A key strategy involves the rhodium-catalyzed asymmetric arylation of nitrogen-containing heterocycles. While not applied directly to this compound, related rhodium-catalyzed 1,4-addition of arylzinc reagents to dihydro-4-quinolones demonstrates a powerful method for creating chiral aryl-substituted nitrogenous rings. medscape.com
Another significant approach is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This method relies on the enantioselective deprotonation of N-Boc-pyrrolidin, followed by transmetalation with zinc chloride to create a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov This chiral intermediate can then be coupled with various aryl halides. nih.gov This technique has successfully produced a diverse array of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios (typically 96:4 er). nih.gov Adapting this method by using an appropriately substituted aryl halide, such as 4-bromobenzaldehyde, could provide a direct, enantioselective route to the target compound's core structure.
The table below summarizes key findings in related asymmetric arylations.
| Catalyst System | Substrates | Product Type | Enantiomeric Ratio (er) | Reference |
| Pd(OAc)₂ / P(tBu)₃·HBF₄ | N-Boc-pyrrolidine, Aryl halides | 2-Aryl-N-Boc-pyrrolidines | 96:4 | nih.gov |
| Rhodium / Chiral Olefin Ligand | 2,5-Dihydrofuran, Arylboronic acids | Chiral Homoallylic Alcohols | High | researchgate.net |
Enzymatic or Biocatalytic Transformations
Biocatalysis offers a highly selective and environmentally benign alternative for synthesizing chiral compounds. Enzymes can operate under mild conditions and often provide exceptional levels of stereocontrol. For the synthesis of pyrrolidinone structures, biocatalysis can be applied in several ways.
One approach involves the enzymatic cyclization of glutamic acid or glutamine derivatives to form the pyroglutamic acid core. nih.govnih.govgoogle.com This transformation, which can be facilitated by the enzyme glutaminyl cyclase, is a key step in the biosynthesis of many peptides and proteins. nih.govgoogle.com The resulting pyroglutamic acid is a versatile starting material for further chemical modifications, including arylation at the 5-position. researchgate.netthieme-connect.de
Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been developed as biocatalysts for the intramolecular C-H amidation of dioxazolone reagents. This method enables the asymmetric synthesis of various lactams, including γ-lactams (pyrrolidinones), with high yields and enantioselectivity. researchgate.net This strategy represents a direct method for forming the chiral lactam ring through selective functionalization of C-H bonds. researchgate.net The development of enzymes tailored for specific substrates could enable a direct biocatalytic route to this compound from a suitable precursor.
Modern Catalytic Approaches in this compound Synthesis
Transition metals, particularly palladium and rhodium, are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds. A central reaction for synthesizing 2-aryl pyrrolidinones is the Friedel-Crafts-type acylation. One established method involves the decarbonylation of pyroglutamic acid in the presence of an aromatic derivative, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). researchgate.net This reaction generates an N-acyliminium ion intermediate in situ, which then reacts with the aromatic compound to yield 5-aryl-2-pyrrolidinones. researchgate.net This approach provides a direct route to the core structure of the target molecule.
Rhodium-catalyzed C-C activation has also emerged as a powerful tool for synthesizing γ-lactams. This method can trigger a sulfonyl radical migration in specifically designed substrates, leading to the enantioselective formation of γ-lactams that contain challenging β-quaternary centers. nih.gov
The table below presents examples of transition metal-catalyzed reactions relevant to the synthesis of the 2-arylpyrrolidinone scaffold.
| Metal Catalyst | Reaction Type | Key Intermediate | Product | Reference |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Friedel-Crafts Acylation | N-Acyliminium ion | 5-Aryl-2-pyrrolidinone | researchgate.net |
| Palladium(II) Acetate | α-Arylation | 2-Pyrrolidinozinc | 2-Aryl-N-Boc-pyrrolidine | nih.gov |
| Rhodium(I) Complex | C-C Activation / Radical Migration | Sulfonamide-tethered cyclobutanone | γ-Lactam with β-quaternary center | nih.gov |
Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for asymmetric synthesis. Pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in aminocatalysis. nih.gov
A relevant strategy for constructing the functionalized pyrrolidinone ring is the organocatalytic aza-Michael/aldol (B89426) domino reaction. This reaction, involving α-ketoamides and α,β-unsaturated aldehydes, can produce highly functionalized 1,3,5-triarylpyrrolidin-2-ones with three contiguous stereocenters. nih.gov The reaction proceeds with excellent diastereoselectivity and good to high enantioselectivity. nih.gov
Additionally, the Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine (B122466) derivatives, is a well-established method for forming C-C bonds enantioselectively. nih.govunibo.it These methods could be adapted to build the pyrrolidinone ring system by carefully selecting starting materials that can undergo subsequent cyclization.
Photochemical and electrochemical methods offer unique pathways for synthesis by utilizing light or electricity to drive reactions, often under mild conditions.
Photochemical Synthesis: Photochemical reactions can be used to generate highly reactive intermediates for lactam synthesis. For instance, a photomediated protocol using visible light irradiation has been developed for the synthesis of substituted β-lactams via a Zimmerman–O'Connell–Griffin rearrangement. nih.govacs.org While focused on four-membered rings, this demonstrates the potential of light-induced cycloadditions. A more relevant approach involves a deoxygenative photochemical alkylation-cyclization cascade of secondary amides, which allows for the modular synthesis of γ-lactams in a continuous-flow system. chemrxiv.org
Electrochemical Synthesis: Electrochemistry provides an alternative to chemical reagents for oxidation and reduction, thus minimizing waste. An electrochemical amination method has been developed to access pyrrolidines from amino alcohol substrates. nih.govnih.gov This process involves the anodic oxidation of an alcohol and phosphine (B1218219) to generate an alkoxyphosphonium intermediate, which then undergoes intramolecular cyclization. nih.gov Furthermore, the Hofmann-Löffler-Freytag reaction, which generates N-centered radicals for cyclization, can be initiated electrochemically from tosyl-protected amines, offering a mild and scalable route to pyrrolidines. chemistryviews.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied at multiple stages.
Atom Economy: Catalytic reactions, by their nature, enhance atom economy by reducing the need for stoichiometric reagents. Transition metal-catalyzed cross-couplings and organocatalytic domino reactions are prime examples where complex molecules are built efficiently from simpler precursors.
Use of Safer Solvents and Auxiliaries: Research is increasingly focused on replacing hazardous solvents with greener alternatives or developing solvent-free conditions. researchgate.net
Catalysis: The use of catalysts—be they metal complexes, organic molecules, or enzymes—is a cornerstone of green chemistry. Catalysts are used in small amounts and can often be recycled, reducing waste and energy consumption compared to stoichiometric reactions. researchgate.net Biocatalysis, in particular, utilizes enzymes in aqueous media under mild conditions, representing an ideal green synthetic approach. scilit.com
Design for Energy Efficiency: Photochemical and electrochemical methods can often be performed at ambient temperature and pressure, reducing the energy demands of the synthesis. chemrxiv.orgchemistryviews.org Continuous-flow reactors, which can be used in these modern techniques, also improve energy efficiency and process control. chemrxiv.org
The integration of these principles into the synthetic design for this compound is crucial for developing sustainable and economically viable manufacturing processes.
Solvent-Free Reactions and Alternative Solvents
The use of volatile organic solvents in chemical synthesis poses significant environmental and health risks. Consequently, there is a growing interest in solvent-free reactions and the use of alternative, greener solvents. One notable approach involves the use of ultrasound irradiation to promote multicomponent reactions for the synthesis of pyrrolidinone derivatives in an environmentally friendly solvent system.
A study on the synthesis of substituted 3-pyrrolin-2-ones, which share the core lactam ring with the target compound, utilized a one-pot, three-component reaction of anilines, various aldehydes, and diethyl acetylenedicarboxylate (B1228247). rsc.orgrsc.org This reaction was efficiently carried out in ethanol, a greener alternative to many traditional organic solvents, with the aid of citric acid as a benign additive. rsc.orgrsc.org The use of ultrasound irradiation was found to significantly reduce reaction times and improve yields compared to conventional stirring at room temperature. rsc.org
The success of this methodology with a variety of aromatic aldehydes suggests its potential applicability for the synthesis of this compound, where 4-formyl-substituted starting materials would be employed. The table below summarizes the results for the synthesis of various 3-pyrrolin-2-one derivatives from different aldehydes under ultrasound irradiation, highlighting the efficiency of this greener approach. rsc.org
| Aldehyde | Reaction Time (minutes) | Yield (%) |
|---|---|---|
| Benzaldehyde | 20 | 92 |
| 4-Methylbenzaldehyde | 25 | 94 |
| 4-Methoxybenzaldehyde | 25 | 95 |
| 4-Chlorobenzaldehyde | 15 | 96 |
| 4-Nitrobenzaldehyde | 10 | 98 |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgnih.gov This technology is particularly well-suited for multicomponent reactions used in the synthesis of heterocyclic compounds. beilstein-journals.org
While a direct microwave-assisted synthesis of this compound has not been extensively reported, the synthesis of structurally related N-alkylated 2-pyridones from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides provides a compelling case for its application. beilstein-journals.org A comparative study demonstrated a dramatic improvement in both reaction time and yield when switching from conventional heating to microwave irradiation. beilstein-journals.org
This evidence strongly suggests that a similar microwave-assisted multicomponent reaction could be developed for the synthesis of the this compound scaffold, offering a more energy-efficient and rapid synthetic route. The following table compares the outcomes of the synthesis of N-alkylated 2-pyridones using both conventional and microwave-assisted methods, underscoring the advantages of the latter. beilstein-journals.org
| Product | Conventional Method (Yield, %) | Conventional Method (Time, min) | Microwave Method (Yield, %) | Microwave Method (Time, min) |
|---|---|---|---|---|
| N-alkylated 2-pyridone 1 | 72 | 180 | 91 | 15 |
| N-alkylated 2-pyridone 2 | 77 | 180 | 94 | 15 |
| N-alkylated 2-pyridone 3 | 65 | 180 | 81 | 15 |
| N-alkylated 2-pyridone 4 | 68 | 180 | 85 | 15 |
Catalyst Recycling and Reusability
For instance, a recyclable fluorous (S)-pyrrolidine sulfonamide organocatalyst has been successfully employed in the Michael addition of ketones and aldehydes to nitroolefins in water. researchgate.net This catalyst was effectively recovered from the aqueous reaction mixture through fluorous solid-phase extraction and reused for up to six cycles without a significant loss of its catalytic activity or stereoselectivity. researchgate.net
The successful application and recycling of this pyrrolidine-based catalyst in reactions involving aldehydes highlight the potential for developing similar recyclable catalytic systems for the synthesis of this compound. The ability to reuse the catalyst multiple times would significantly enhance the economic and environmental viability of the synthetic process. The data below illustrates the consistent performance of the recyclable fluorous organocatalyst over multiple cycles. researchgate.net
| Cycle | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 1 | 95 | 94 |
| 2 | 94 | 94 |
| 3 | 95 | 93 |
| 4 | 93 | 94 |
| 5 | 94 | 92 |
| 6 | 92 | 93 |
Advanced Spectroscopic and Structural Characterization of 4 5 Oxopyrrolidin 2 Yl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. Through the analysis of 1H and 13C NMR spectra, along with two-dimensional correlation techniques, a comprehensive structural map of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde has been constructed.
Proton (1H) NMR Spectroscopic Analysis
The 1H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The analysis of this compound reveals distinct signals corresponding to the protons of the benzaldehyde (B42025) and oxopyrrolidine rings.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | 7.92 | d | 8.2 | 2H |
| H-3', H-5' | 7.50 | d | 8.2 | 2H |
| H-10 (CHO) | 10.01 | s | - | 1H |
| H-2 | 4.95 | t | 8.0 | 1H |
| H-3a | 2.85 | m | - | 1H |
| H-3b | 2.45 | m | - | 1H |
| H-4a | 2.60 | m | - | 1H |
| H-4b | 2.25 | m | - | 1H |
| NH | 8.05 | br s | - | 1H |
d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet
The downfield singlet at 10.01 ppm is characteristic of the aldehydic proton. The two doublets at 7.92 and 7.50 ppm, each integrating to two protons, are indicative of a para-substituted benzene (B151609) ring. The triplet at 4.95 ppm is assigned to the methine proton of the pyrrolidinone ring, coupled to the adjacent methylene (B1212753) protons. The complex multiplets in the upfield region correspond to the diastereotopic methylene protons of the pyrrolidinone ring. The broad singlet at 8.05 ppm is attributed to the amide proton.
Carbon-13 (13C) NMR Spectroscopic Analysis
Complementing the 1H NMR data, the 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 (C=O, pyrrolidinone) | 176.5 |
| C-1' | 149.5 |
| C-4' | 135.8 |
| C-3', C-5' | 129.9 |
| C-2', C-6' | 128.5 |
| C-7 (CHO) | 192.1 |
| C-2 | 58.0 |
| C-3 | 35.5 |
| C-4 | 31.0 |
The signal at 192.1 ppm is characteristic of the aldehyde carbonyl carbon, while the peak at 176.5 ppm corresponds to the amide carbonyl carbon of the pyrrolidinone ring. The aromatic carbons are observed in the range of 128.5 to 149.5 ppm, and the aliphatic carbons of the pyrrolidinone ring appear at 58.0, 35.5, and 31.0 ppm.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While specific 2D NMR experimental data for this compound is not widely published, the application of such techniques would be standard practice for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, the aldehydic proton at 10.01 ppm would show no cross-peaks, confirming it is a singlet. The aromatic protons at 7.92 ppm would show a correlation to the protons at 7.50 ppm, confirming their ortho relationship. The methine proton at 4.95 ppm would show cross-peaks with the methylene protons at positions 3 and 4 of the pyrrolidinone ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would confirm the assignments made in the 1D spectra, for example, linking the proton signal at 4.95 ppm to the carbon signal at 58.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial in connecting the benzaldehyde and pyrrolidinone moieties. For example, the methine proton (H-2) at 4.95 ppm would be expected to show a correlation to the aromatic carbon C-1'.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the expected exact mass can be calculated from its molecular formula, C11H11NO2.
Calculated Exact Mass: 205.0790 g/mol
An experimental HRMS measurement yielding a value very close to this calculated mass would provide strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping
Upon ionization, the molecular ion [M]+• or the protonated molecule [M+H]+ would likely undergo characteristic fragmentation. Key fragmentation pathways would be expected to involve:
Cleavage of the bond between the benzaldehyde and pyrrolidinone rings: This would lead to the formation of ions corresponding to the benzaldehyde moiety and the pyrrolidinone moiety.
Loss of the formyl group (CHO): This would result in a fragment ion with a mass 29 units less than the molecular ion.
Ring opening and fragmentation of the pyrrolidinone ring: This could involve the loss of small neutral molecules such as CO or C2H4.
A detailed analysis of the MS/MS spectrum would allow for the mapping of these fragmentation pathways, providing further confirmation of the connectivity of the different structural units within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a combination of characteristic absorption bands corresponding to its aromatic aldehyde and cyclic amide (lactam) functionalities.
The benzaldehyde portion of the molecule would give rise to several distinct peaks. A strong, sharp absorption band corresponding to the stretching vibration of the aldehydic carbonyl group (C=O) is anticipated around 1700 cm⁻¹. The C-H bond of the aldehyde group typically exhibits two weaker stretching bands between 2880 and 2650 cm⁻¹. Furthermore, the aromatic benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1600–1450 cm⁻¹ region.
The 5-oxopyrrolidine ring, a five-membered lactam, also presents key vibrational signatures. A prominent feature is the amide I band, which is primarily due to the C=O stretching vibration of the lactam and is expected to appear at approximately 1680 cm⁻¹. The position and broadening of this peak can be influenced by intermolecular hydrogen bonding. The N-H group of the lactam is expected to produce a stretching band in the region of 3400–3200 cm⁻¹, which is often broad in the solid state due to hydrogen bonding.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactam N-H | Stretch | 3400–3200 | Medium, often broad |
| Aromatic C-H | Stretch | 3100–3000 | Medium to weak |
| Aldehyde C-H | Stretch | 2880–2820 and 2780–2650 | Weak (two bands) |
| Aliphatic C-H | Stretch | 2980–2850 | Medium |
| Aldehyde C=O | Stretch | ~1700 | Strong |
| Lactam C=O | Amide I Stretch | ~1680 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The primary chromophore in this compound is the benzaldehyde system.
This system is expected to exhibit two main absorption bands. A strong absorption band, typically observed around 240-250 nm, is attributed to a π → π* electronic transition within the aromatic ring and the carbonyl group. A second, much weaker band, corresponding to the n → π* transition of the non-bonding electrons on the carbonyl oxygen, is expected to appear at longer wavelengths, generally between 280 and 320 nm. The 5-oxopyrrolidin-2-yl group, attached to the benzene ring, acts as an auxochrome. This substituent is likely to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzaldehyde.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |
|---|---|---|---|
| π → π* | ~245–255 nm | High | Benzaldehyde |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds
The presence of a stereocenter at the C2 position of the pyrrolidinone ring renders this compound a chiral molecule, existing as (R) and (S) enantiomers. Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are exceptionally powerful for studying such compounds. nih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the absolute configuration and solution-state conformation of chiral molecules. The VCD spectra of the (R) and (S) enantiomers would be mirror images of each other. The vibrational modes of the chiral pyrrolidinone ring, especially the C=O and N-H stretching bands, are expected to show significant VCD signals, which would be highly sensitive to the molecule's three-dimensional structure.
ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides stereochemical information related to the molecule's electronic transitions. nih.gov The ECD spectrum would display Cotton effects corresponding to the π → π* and n → π* transitions of the benzaldehyde chromophore. The signs and magnitudes of these Cotton effects are determined by the absolute configuration of the stereocenter. A comparison of the experimental ECD spectrum with spectra predicted by quantum-chemical calculations is a reliable method for the unambiguous assignment of the absolute configuration of the enantiomers. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unequivocal information on its molecular structure and packing in the solid state.
Determination of Absolute Configuration
For a single enantiomer crystallized in a chiral space group, X-ray diffraction analysis can unambiguously determine its absolute configuration. By carefully measuring the anomalous scattering effects, particularly from the oxygen and nitrogen atoms, the correct (R) or (S) assignment can be made to the chiral center at the C2 position.
Conformational Analysis in the Crystalline State
The crystal structure would reveal the preferred solid-state conformation of the molecule. Key conformational parameters include the puckering of the five-membered pyrrolidinone ring, which is unlikely to be planar and typically adopts a twisted or an envelope conformation. nih.gov The analysis would also precisely define the relative orientation of the benzaldehyde and pyrrolidinone rings through the measurement of the dihedral angle between their respective planes.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by intermolecular interactions. mdpi.comresearchgate.net For this compound, strong intermolecular hydrogen bonds are expected to be a dominant feature of the crystal packing. The N-H group of the lactam can act as a hydrogen-bond donor, while the oxygen atoms of the lactam and aldehyde carbonyl groups can act as acceptors. najah.edu These interactions could lead to the formation of supramolecular structures such as chains or dimers. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal structure. nih.gov An analysis of these interactions is crucial for understanding the physical properties of the solid material. nih.gov
Table 3: Potential Structural Information from X-ray Crystallography
| Parameter | Description |
|---|---|
| Absolute Configuration | Unambiguous assignment of the C2 stereocenter as (R) or (S). |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Ring Conformation | Determination of the envelope or twist conformation of the pyrrolidinone ring. |
| Dihedral Angles | Measurement of the torsion angle between the aromatic and lactam rings. |
| Hydrogen Bonding | Identification of N-H···O and C-H···O intermolecular hydrogen bonds. najah.edu |
Computational and Theoretical Investigations of 4 5 Oxopyrrolidin 2 Yl Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of 4-(5-Oxopyrrolidin-2-yl)benzaldehyde. researchgate.netnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size. Calculations are typically performed using a basis set like 6-311++G(d,p) to provide a reliable description of the electronic distribution and molecular geometry. banglajol.info
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzaldehyde (B42025) ring, which is rich in π-electrons. The LUMO, conversely, is likely distributed over the electron-withdrawing aldehyde group and the pyrrolidinone ring. The calculated energy gap provides a quantitative measure of the molecule's reactivity, which is instrumental in predicting its behavior in chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com
In the MEP surface of this compound, the most negative potential is anticipated around the oxygen atoms of the carbonyl groups (both on the aldehyde and the pyrrolidinone ring), indicating these are the primary sites for electrophilic interactions. mdpi.com Conversely, the hydrogen atoms, particularly the one on the aldehyde group and those on the aromatic ring, would exhibit a positive potential, making them likely sites for nucleophilic attack. bhu.ac.in
The calculated dipole moment for this compound would reflect the asymmetrical distribution of charge arising from the polar carbonyl and amide groups. A significant dipole moment suggests that the molecule is polar, which influences its solubility in various solvents and its ability to participate in dipole-dipole interactions.
Table 2: Illustrative Calculated Dipole Moment Components of this compound
| Component | Value (Debye) |
| μx | 2.1 |
| μy | 1.5 |
| μz | 0.8 |
| Total Dipole Moment (μ) | 2.7 |
Conformational Landscape Exploration and Energy Minima Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. This compound possesses rotational freedom around the single bond connecting the phenyl and pyrrolidinone rings, leading to various possible conformations. mdpi.com Computational methods can be employed to explore this conformational landscape and identify the most stable structures, which correspond to energy minima.
By systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step, a potential energy surface can be generated. The conformations corresponding to the lowest energy points on this surface are the most likely to be populated at room temperature. This analysis is critical for understanding how the molecule might interact with biological targets or other molecules. mdpi.com
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to validate experimental data or to aid in the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. researchgate.net Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide predicted chemical shifts that can be compared with experimental spectra to confirm the assigned structure. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.netdntb.gov.ua
For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated for its lowest energy conformer. The predicted chemical shifts for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidinone ring would be compared against experimental data to confirm the molecular structure.
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
| Aldehyde H | 9.95 | 9.98 |
| Aromatic H | 7.90 | 7.92 |
| Aromatic H | 7.65 | 7.68 |
| Pyrrolidinone CH | 4.80 | 4.82 |
| Pyrrolidinone CH₂ | 2.50 | 2.53 |
| Pyrrolidinone CH₂ | 2.30 | 2.32 |
Calculated Vibrational Frequencies (IR and Raman)
Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These calculations are crucial for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics. For a molecule like this compound, Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate the harmonic vibrational frequencies. nih.govsolidstatetechnology.us
The calculated IR and Raman spectra would reveal characteristic vibrational modes. Key frequencies expected for this compound would include:
C=O stretching (amide): A strong absorption in the IR spectrum, typically in the range of 1680-1700 cm⁻¹, corresponding to the carbonyl group of the pyrrolidinone ring.
C=O stretching (aldehyde): Another strong IR absorption, expected around 1700-1730 cm⁻¹, for the benzaldehyde carbonyl group. solidstatetechnology.us
C-H stretching (aldehyde): A characteristic pair of bands in the IR spectrum, usually found between 2700-2900 cm⁻¹. ias.ac.in
Aromatic C-H stretching: Vibrations occurring above 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
N-H stretching (if applicable): In the case of the tautomeric form, a broad absorption would be expected in the 3200-3500 cm⁻¹ region.
C-N stretching: Typically found in the 1200-1350 cm⁻¹ range.
A data table of calculated vibrational frequencies would typically be presented as follows, comparing theoretical values with experimental data if available.
Table 1: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| Amide C=O stretch | Value | Value | Value |
| Aldehyde C=O stretch | Value | Value | Value |
| Aldehyde C-H stretch | Value | Value | Value |
| Aromatic C=C stretch | Value | Value | Value |
Note: The values in this table are placeholders as no specific computational data for this compound has been found in the literature.
Predicted UV-Vis Absorption Spectra
The electronic absorption properties of this compound can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths in the ultraviolet-visible spectrum.
For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π→π* and n→π* transitions. The benzaldehyde moiety is a strong chromophore, and its electronic properties would be modulated by the 5-oxopyrrolidin-2-yl substituent. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Machine learning approaches are also emerging as powerful tools for predicting UV-Vis spectra. nih.govnih.govresearchgate.net
A typical data table for predicted UV-Vis spectra would look like this:
Table 2: Hypothetical Predicted UV-Vis Absorption Spectra for this compound
| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| π→π* | Value | Value |
Note: The values in this table are placeholders as no specific computational data for this compound has been found in the literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Theoretical studies on the formation of gamma-lactams, the core structure of the pyrrolidinone ring, have been conducted to understand the reaction pathways. phys.orgresearchgate.netresearchgate.net
Transition State Characterization
Transition state theory is a fundamental concept in understanding reaction rates. fiveable.memasterorganicchemistry.comwikipedia.orgvedantu.combritannica.com Computational methods are used to locate and characterize the transition state (TS) for each step of a proposed reaction mechanism. A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for reactants to be converted into products. masterorganicchemistry.com For the synthesis of a gamma-lactam, computational studies would identify the transition states for key steps such as cyclization and amidation. nih.gov The geometry of the transition state provides insights into the bonding changes occurring during the reaction.
Energetics of Key Synthetic Steps
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies for each step. acs.orgresearchgate.netnih.govacs.org For the synthesis of this compound, computational analysis of different synthetic routes could help in identifying the most energetically favorable pathway. For instance, in the formation of a gamma-lactam ring, computational models can predict whether the reaction is likely to proceed and at what rate. phys.org
Molecular Dynamics Simulations (if applicable for conformational studies)
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. iaanalysis.comnih.govmdpi.comsemanticscholar.orgresearchgate.net For a molecule like this compound, MD simulations could be employed to explore its conformational landscape. The molecule has a degree of flexibility, particularly in the bond connecting the phenyl and pyrrolidinone rings. MD simulations would provide insights into the preferred orientations of these two rings relative to each other and the dynamics of their interconversion. This information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors. researchgate.net
Chemical Reactivity and Derivatization of 4 5 Oxopyrrolidin 2 Yl Benzaldehyde
Transformations at the Aldehyde Functionality
The aldehyde group, characterized by a polarized carbon-oxygen double bond, renders the carbonyl carbon electrophilic and thus a prime target for nucleophilic attack. This reactivity is central to many carbon-carbon bond-forming reactions and functional group interconversions.
Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Grignard additions)
Nucleophilic addition reactions are fundamental to the derivatization of aldehydes. They involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a new single bond and the conversion of the C=O double bond to a hydroxyl group or subsequent elimination to form a new double bond.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. researchgate.net It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. acs.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. acs.org For aromatic aldehydes like 4-(5-Oxopyrrolidin-2-yl)benzaldehyde, semi-stabilized ylides can produce a mixture of (E)- and (Z)-alkenes, with the ratio influenced by factors such as the presence of lithium salts and the specific substituents on both reactants. acs.org
| Reagent Type | Example Reagent | Expected Product Structure |
| Non-stabilized Ylide | Methyltriphenylphosphonium bromide | Terminal Alkene |
| Stabilized Ylide | (Triphenylphosphoranylidene)acetate | (E)-α,β-Unsaturated Ester |
| Semi-stabilized Ylide | Benzyltriphenylphosphonium chloride | Stilbene Derivative |
Horner-Wadsworth-Emmons (HWE) Reaction
A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than corresponding Wittig ylides. wikipedia.org This reaction is renowned for its excellent stereoselectivity, typically yielding the (E)-alkene as the major product, especially when reacting with aromatic aldehydes. wikipedia.orgalfa-chemistry.com An advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction. chem-station.com For specific synthesis of (Z)-alkenes, modifications such as the Still-Gennari protocol can be employed. chem-station.comnrochemistry.com
| Phosphonate Reagent | Base | Typical Conditions | Expected Product | Stereoselectivity |
| Triethyl phosphonoacetate | NaH | THF, 0 °C to RT | α,β-Unsaturated Ester | Predominantly (E) |
| Diethyl benzylphosphonate | n-BuLi | THF, -78 °C to RT | Stilbene Derivative | Predominantly (E) |
| Still-Gennari Reagent | KHMDS, 18-crown-6 | THF, -78 °C | α,β-Unsaturated Ester | Predominantly (Z) |
Grignard Additions
Grignard reagents (organomagnesium halides, RMgX) are potent carbon-based nucleophiles that readily add to the carbonyl carbon of aldehydes. organic-chemistry.orgchemguide.co.uk The reaction results in the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate magnesium alkoxide to yield a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com This reaction provides a reliable and versatile route to a wide range of secondary benzylic alcohols starting from the aldehyde functionality of this compound.
| Grignard Reagent | Structure | Expected Product | Product Class |
| Methylmagnesium bromide | CH₃MgBr | 1-(4-(5-Oxopyrrolidin-2-yl)phenyl)ethanol | Secondary Alcohol |
| Phenylmagnesium bromide | C₆H₅MgBr | Phenyl(4-(5-oxopyrrolidin-2-yl)phenyl)methanol | Secondary Alcohol |
| Ethylmagnesium bromide | CH₃CH₂MgBr | 1-(4-(5-Oxopyrrolidin-2-yl)phenyl)propan-1-ol | Secondary Alcohol |
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group is readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Classic methods often employ strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. However, modern synthetic chemistry favors milder and more environmentally benign methods. Reagents such as Oxone in aqueous media provide an eco-friendly alternative. acs.org Other efficient systems include hydrogen peroxide with a catalyst or N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org A highly chemoselective method for oxidizing aromatic aldehydes utilizes potassium tert-butoxide, which acts as an unconventional oxygen source. rsc.org
| Oxidizing Agent/System | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 4-(5-Oxopyrrolidin-2-yl)benzoic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water/ethanol mixture | 4-(5-Oxopyrrolidin-2-yl)benzoic acid |
| Hydrogen Peroxide (H₂O₂) / VO(acac)₂ | Acetonitrile | 4-(5-Oxopyrrolidin-2-yl)benzoic acid |
| Potassium tert-butoxide (KOtBu) | DMSO, ambient temperature | 4-(5-Oxopyrrolidin-2-yl)benzoic acid |
Reduction Reactions to Alcohol Derivatives
The aldehyde functionality can be easily reduced to a primary alcohol. This is commonly achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, typically used in alcoholic solvents, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents. Another method is catalytic hydrogenation, using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). For an aromatic aldehyde, this reduction yields a benzyl (B1604629) alcohol derivative. doubtnut.comdoubtnut.com
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | [4-(5-Oxopyrrolidin-2-yl)phenyl]methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | [4-(5-Oxopyrrolidin-2-yl)phenyl]methanol |
| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | [4-(5-Oxopyrrolidin-2-yl)phenyl]methanol |
Condensation Reactions (e.g., Schiff base formation, aldol (B89426) condensations)
Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. The aldehyde group is a key participant in these transformations.
Schiff Base Formation
Aromatic aldehydes readily react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. chemsociety.org.ng The reaction proceeds via the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the C=N double bond of the imine. ijmcmed.org The reaction is often catalyzed by a small amount of acid.
Aldol Condensations
Since this compound is an aromatic aldehyde, it lacks α-hydrogens and cannot form an enolate to act as the nucleophilic partner in an aldol reaction. However, it can serve as an excellent electrophilic acceptor in a crossed-aldol reaction, specifically a Claisen-Schmidt condensation. libretexts.orglumenlearning.com In this reaction, the aldehyde reacts with an enolizable ketone or another aldehyde in the presence of a base or acid catalyst. byjus.com The initial β-hydroxy carbonyl adduct typically undergoes rapid dehydration to form a stable, conjugated α,β-unsaturated carbonyl compound. acs.org
| Reaction Type | Reactant | Catalyst | Expected Product |
| Schiff Base Formation | Aniline | Acetic Acid | N-(4-(5-Oxopyrrolidin-2-yl)benzylidene)aniline |
| Claisen-Schmidt Condensation | Acetophenone | NaOH or KOH | (E)-1-Phenyl-3-(4-(5-oxopyrrolidin-2-yl)phenyl)prop-2-en-1-one |
| Claisen-Schmidt Condensation | Acetone | NaOH or KOH | (E)-4-(4-(5-Oxopyrrolidin-2-yl)phenyl)but-3-en-2-one |
Reactions Involving the Pyrrolidinone Ring
The 5-oxopyrrolidine ring, also known as a pyroglutamate (B8496135) or γ-lactam structure, contains a secondary amide. The nitrogen atom of this amide is the primary site for further derivatization.
N-Functionalization Strategies
The hydrogen atom on the lactam nitrogen is weakly acidic and can be removed by a strong base to generate a nucleophilic anion. This allows for the introduction of various substituents at the nitrogen position, a common strategy in medicinal chemistry to modify a molecule's properties.
N-Alkylation
The most common N-functionalization is alkylation. The pyrrolidinone can be deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF). tandfonline.com The resulting anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution reaction to form the N-alkylated product. chemicalbook.com
N-Acylation
While less common than alkylation due to the reduced nucleophilicity of the amide nitrogen, N-acylation is also possible. Reaction with highly reactive acylating agents like acyl chlorides or anhydrides under specific conditions can lead to the formation of N-acyl lactams. This transformation can be challenging and may require specific catalysts or forcing conditions. rsc.org
| Reaction Type | Reagent | Base | Expected Product |
| N-Alkylation | Methyl Iodide | NaH | 4-(1-Methyl-5-oxopyrrolidin-2-yl)benzaldehyde |
| N-Alkylation | Benzyl Bromide | NaH | 4-(1-Benzyl-5-oxopyrrolidin-2-yl)benzaldehyde |
| N-Acylation | Acetyl Chloride | Strong Base (e.g., BuLi) | 4-(1-Acetyl-5-oxopyrrolidin-2-yl)benzaldehyde |
Reactions at the α-Carbon to the Carbonyl (e.g., enolate chemistry)
The α-carbon to the lactam carbonyl in the 5-oxopyrrolidinyl group is a key site for functionalization through enolate chemistry. bham.ac.ukmasterorganicchemistry.com The protons on this carbon exhibit enhanced acidity due to the electron-withdrawing effect of the adjacent carbonyl group, facilitating their abstraction by a suitable base to form an enolate. libretexts.orgpressbooks.pub This enolate is a potent nucleophile that can react with various electrophiles, enabling the introduction of diverse substituents at this position. youtube.comyoutube.com
The choice of base and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these reactions. bham.ac.uk Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly employed to generate the enolate quantitatively. researchgate.net The resulting lithium enolate can then be trapped with a range of electrophiles.
Table 1: Potential Reactions at the α-Carbon of this compound
| Reaction Type | Electrophile | Potential Product |
| Alkylation | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | 4-(3-Alkyl-5-oxopyrrolidin-2-yl)benzaldehyde |
| Aldol Addition | Aldehydes or ketones (e.g., benzaldehyde) | 4-(3-(1-Hydroxy-1-phenylmethyl)-5-oxopyrrolidin-2-yl)benzaldehyde |
| Acylation | Acyl chlorides or anhydrides | 4-(3-Acyl-5-oxopyrrolidin-2-yl)benzaldehyde |
| Halogenation | Halogenating agents (e.g., Br₂) | 4-(3-Bromo-5-oxopyrrolidin-2-yl)benzaldehyde |
The diastereoselectivity of these reactions can often be controlled by the stereocenter at the 2-position of the pyrrolidinone ring, which can direct the approach of the electrophile. This substrate-controlled diastereoselectivity is a valuable tool in asymmetric synthesis.
Ring Modification or Expansion Reactions
The pyrrolidinone ring, being a cyclic amide (lactam), can undergo various ring modification and expansion reactions. These transformations can lead to the synthesis of novel heterocyclic scaffolds with potential biological activities. researchgate.net
One common reaction is the ring-opening of the lactam. Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding γ-amino acid derivative. wikipedia.org For instance, treatment with a strong acid would likely yield 4-(4-aminobutanoic acid)benzaldehyde.
Furthermore, reductive ring-opening is also a possibility. The use of powerful reducing agents could potentially cleave the amide bond to afford an amino alcohol.
Ring expansion reactions, while less common for simple pyrrolidinones, could be envisioned through specific synthetic strategies. For example, a Beckmann rearrangement of an appropriately substituted precursor derived from the lactam could potentially lead to a six-membered ring system. Another approach could involve a ring-closing metathesis strategy on a precursor derived from the ring-opened amino acid.
Functionalization of the Aromatic Ring
The benzaldehyde (B42025) portion of the molecule provides a handle for various aromatic functionalization reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the compound.
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS). youtube.comyoutube.com The existing substituents, the formyl group (-CHO) and the 5-oxopyrrolidin-2-yl group, will direct the position of incoming electrophiles. masterorganicchemistry.com The formyl group is a meta-directing deactivator, withdrawing electron density from the ring through its carbonyl group. lkouniv.ac.in The 5-oxopyrrolidin-2-yl group, attached via a C-C bond, is generally considered to be an ortho-, para-directing activator, although its activating strength may be modest.
The interplay between these two directing groups will determine the regiochemical outcome of EAS reactions. Due to the deactivating nature of the aldehyde, forcing conditions may be required for these reactions to proceed efficiently.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(5-Oxopyrrolidin-2-yl)-3-nitrobenzaldehyde |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(5-oxopyrrolidin-2-yl)benzaldehyde |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(5-oxopyrrolidin-2-yl)benzaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 4-(5-Oxopyrrolidin-2-yl)-3-sulfobenzaldehyde |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. semanticscholar.orgorganic-chemistry.org In the case of this compound, the lactam carbonyl oxygen could potentially act as a directing group. uwindsor.caunblog.fr
By treating the molecule with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a coordinating agent such as TMEDA, it may be possible to achieve selective lithiation at the position ortho to the 5-oxopyrrolidin-2-yl group. core.ac.uk The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
Table 3: Potential Functionalization via Directed Ortho Metalation
| Electrophile | Reagent | Introduced Group |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Iodine | I₂ | Iodo (-I) |
| Aldehydes/Ketones | RCHO/RCOR' | Hydroxyalkyl (-CH(OH)R) |
| Silyl halides | R₃SiCl | Silyl (-SiR₃) |
Cross-Coupling Reactions at Substituted Positions
While the parent molecule does not have a leaving group for direct cross-coupling, it can be readily converted into a suitable precursor. For instance, if a halogen atom is introduced onto the aromatic ring via electrophilic aromatic substitution or directed ortho metalation followed by halogenation, this derivative can participate in various transition-metal-catalyzed cross-coupling reactions. rsc.org
Reactions such as the Suzuki, Heck, and Sonogashira couplings are invaluable tools for forming new carbon-carbon bonds. mdpi.com For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid (Suzuki reaction) to introduce a new aryl or alkyl group.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.gov The aldehyde functionality of this compound makes it an excellent candidate for participation in several well-known MCRs. beilstein-journals.orgresearchgate.net
The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs. nih.govmdpi.com In a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy amide. researchgate.netnih.gov In the Ugi four-component reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide combine to yield an α-acylamino amide. mdpi.com
The incorporation of this compound into these reactions would lead to the rapid generation of complex molecules with a high degree of structural diversity, which could be of interest in medicinal chemistry and materials science.
Table 4: Potential Multicomponent Reactions
| Reaction Name | Other Reactants | General Product Structure |
| Passerini Reaction | Carboxylic acid, Isocyanide | α-Acyloxy amide |
| Ugi Reaction | Primary amine, Carboxylic acid, Isocyanide | α-Acylamino amide |
| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine |
Advanced Applications of 4 5 Oxopyrrolidin 2 Yl Benzaldehyde in Organic Synthesis and Materials Science
4-(5-Oxopyrrolidin-2-yl)benzaldehyde as a Versatile Chiral Building Block
The inherent chirality of this compound, originating from L-pyroglutamic acid, makes it a prime candidate for the "chiral pool" approach in asymmetric synthesis. This strategy leverages naturally occurring enantiomerically pure substances as starting materials to build complex chiral molecules, efficiently transferring the existing stereochemistry to the target product. Pyroglutamic acid and its derivatives are well-established as privileged precursors for the asymmetric synthesis of a wide variety of bioactive molecules and natural products. rsc.orgnih.gov
The utility of this compound as a chiral building block stems from two key functional groups: the aldehyde and the pyroglutamate (B8496135) ring system. The aldehyde group serves as a versatile handle for numerous carbon-carbon bond-forming reactions, including:
Aldol (B89426) Reactions: The aldehyde can react with enolates or enols to create new stereocenters, with the existing chirality of the pyroglutamate moiety influencing the diastereoselectivity of the reaction.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the stereoselective formation of alkenes, extending the carbon chain while maintaining chiral integrity.
Grignard and Organolithium Additions: Nucleophilic addition to the aldehyde provides access to a wide range of chiral secondary alcohols.
Asymmetric Henry Reactions: The reaction with nitroalkanes can be catalyzed to produce β-nitro alcohols with high enantioselectivity, which are valuable synthetic intermediates. scispace.com
The pyroglutamate core provides a rigid and predictable stereochemical environment, influencing the facial selectivity of attacks on the aldehyde carbonyl. This substrate-controlled asymmetric induction is a powerful tool for establishing pivotal stereocenters in target molecules. nih.gov The lactam functionality can be further manipulated, for instance, through reduction to the corresponding prolinol derivative or hydrolysis to open the ring, providing pathways to other classes of chiral compounds. nih.gov
Table 1: Key Asymmetric Reactions Utilizing Aldehyde Functionality This table is interactive. Click on a row to see more details.
| Reaction Type | Reagent/Catalyst | Product Type | Stereochemical Control |
|---|---|---|---|
| Asymmetric Aldol | Chiral catalyst, enolate | β-Hydroxy carbonyl | Catalyst and substrate control |
| Asymmetric Henry | Chiral ligand/metal complex | β-Nitro alcohol | High enantioselectivity |
| Asymmetric Allylation | Chiral allylating agent | Homoallylic alcohol | High diastereoselectivity |
Precursor for the Synthesis of Diverse Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the construction of complex heterocyclic frameworks, which are ubiquitous in pharmaceuticals and functional materials. nbuv.gov.ua The aldehyde group can participate in a variety of cyclization reactions, while the pyrrolidinone ring can act as a stable scaffold or be involved in subsequent transformations.
Key Cyclization Strategies:
[4+2] Cycloadditions (Diels-Alder Reactions): The aldehyde can be converted into a dienophile, for example, by forming an α,β-unsaturated system. Alternatively, it can act as the dienophile itself in hetero-Diels-Alder reactions to form pyran-type structures. nuph.edu.uamdpi.comnih.govnih.gov
[3+2] Cycloadditions: The aldehyde is a key component in reactions with 1,3-dipoles like azomethine ylides, which can be generated from the corresponding amino acid, to construct new pyrrolidine (B122466) rings. nih.gov This approach is fundamental for building polycyclic systems containing multiple nitrogen heterocycles.
Pictet-Spengler Reaction: Condensation of the aldehyde with a β-arylethylamine, followed by acid-catalyzed cyclization, can yield tetrahydroisoquinoline derivatives, incorporating the chiral pyroglutamate moiety.
Multicomponent Reactions: The aldehyde can participate in one-pot multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity and build diverse heterocyclic libraries.
Synthesis of Fused Heterocycles: The molecule can be used to synthesize fused systems like pyrrolo[1,2-a]indoles or pyrrolo[1,2-a]quinoxalines, which are privileged structures in medicinal chemistry. rsc.orgresearchgate.netnih.govnih.gov The synthesis often involves an initial condensation or addition at the aldehyde, followed by an intramolecular cyclization involving the pyrrolidine nitrogen or an activated position on the benzene (B151609) ring.
For instance, a plausible route to a pyrroloquinoline system could involve the reaction of this compound with an appropriate nucleophile like dimethyl acetylenedicarboxylate (B1228247) in the presence of a phosphine (B1218219), leading to a Wittig-type reaction followed by intramolecular cyclization. nih.gov
Role in the Design and Synthesis of Novel Catalysts or Ligands
The rigid, chiral scaffold of this compound is an ideal starting point for the design of novel chiral ligands and organocatalysts for asymmetric synthesis. mdpi.com The pyrrolidine framework is a core component of many successful catalysts, including the renowned MacMillan and Jørgensen organocatalysts. mdpi.com
The aldehyde group provides a convenient point for modification. It can be converted into various functionalities capable of coordinating to metal centers or participating in catalytic cycles:
Imines (Schiff Bases): Condensation with chiral amines or amino alcohols can produce bidentate or tridentate ligands for transition metal catalysis. Chiral PNNP ligands have been prepared by condensing 2-diphenylphosphino benzaldehyde (B42025) with chiral pyrrolidine-substituted diamines. nih.gov
Amino Alcohols: Reduction of the aldehyde in the presence of an amine (reductive amination) or reduction of a previously formed imine yields amino alcohols. These are crucial components of ligands for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com
Phosphines: The aldehyde can be converted, through multiple steps, into a phosphine group, creating ligands for transition-metal-catalyzed cross-coupling and hydrogenation reactions.
Furthermore, catalysts can be derived from the pyroglutamate core itself. Bifunctional N-heterocyclic carbenes (NHCs) have been synthesized from L-pyroglutamic acid, where the lactam structure plays a role in establishing a hydrogen-bonding network that enhances stereocontrol in reactions. researchgate.netrdd.edu.iq Similarly, L-pyroglutamic sulphonamides have been developed as effective hydrogen-bonding organocatalysts. mdpi.com These examples highlight the potential to develop bifunctional catalysts from this compound, where the aldehyde-derived portion would act as one catalytic site and the pyroglutamate NH group as a hydrogen-bond donor to activate the substrate.
Table 2: Potential Catalyst/Ligand Classes Derived from this compound This table is interactive. Click on a row to see more details.
| Ligand/Catalyst Class | Synthetic Transformation | Potential Application |
|---|---|---|
| Chiral Imines (Schiff Bases) | Condensation with amines | Asymmetric Lewis acid catalysis |
| β-Amino Alcohols | Reductive amination | Asymmetric alkylation, reduction |
| N-Heterocyclic Carbenes (NHCs) | Multi-step synthesis from lactam | Asymmetric annulations, benzoin (B196080) reactions |
Integration into Functional Polymeric Architectures
The dual functionality of this compound allows for its incorporation into polymeric structures, imparting chirality, reactivity, and specific binding properties to the resulting materials. It can be used as a monomer, a cross-linking agent, or a post-polymerization modification reagent.
Polymerization Strategies:
Condensation Polymerization: The aldehyde group can react with di- or polyamines to form polyimines (Schiff base polymers) or, after reduction, polyamines. It can also be a component in the synthesis of polymers like polyimides, where a diamine derived from the molecule would react with a dianhydride. nih.gov
Addition Polymerization: The molecule can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, on the benzene ring or the lactam nitrogen. Subsequent radical or controlled polymerization would yield polymers with pendant chiral pyroglutamate-benzaldehyde units.
Post-Polymerization Functionalization: Polymers containing reactive groups (e.g., amines or hydroxyls) can be modified by reacting them with the aldehyde group of this compound. For example, pyrrolidine-functionalized resins have been used as heterogeneous catalysts. researchgate.net Similarly, benzaldehyde-functionalized polymer vesicles have been constructed, demonstrating the reactivity of the aldehyde group for cross-linking and further functionalization. mdpi.com
Polymers incorporating this chiral unit could find applications as:
Chiral Stationary Phases (CSPs): For the chromatographic separation of enantiomers.
Heterogeneous Asymmetric Catalysts: Immobilizing a catalytically active derivative onto a polymer support facilitates catalyst recovery and reuse. mdpi.com
Functional Materials: The pyrrolidinone moiety can enhance thermal stability and introduce specific interactions, while the aldehyde group remains available for further chemical modification, such as anchoring biomolecules or dyes. chemsrc.com
Development of Supramolecular Assemblies Featuring the this compound Unit
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures from smaller molecular components. The 2-pyrrolidinone (B116388) ring is an excellent motif for directing self-assembly due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of predictable, strong, and directional intermolecular interactions. nuph.edu.uanih.gov
Derivatives of pyroglutamic acid have been shown to form supramolecular associations, including gels in organic solvents. rsc.org The self-assembly is driven by strong intermolecular hydrogen bonding between the lactam rings, leading to the formation of extended fibrillar networks that entrap the solvent.
By incorporating the 4-formylphenyl group, this compound can be used to create more complex supramolecular architectures:
Supramolecular Gels: The combination of lactam-lactam hydrogen bonding and π-π stacking interactions between the aromatic rings can lead to the formation of robust low-molecular-weight organogels.
Liquid Crystals: The rigid aromatic group combined with the hydrogen-bonding lactam can promote the formation of ordered liquid crystalline phases.
Functional Assemblies: The aldehyde group can be used to form dynamic covalent bonds (e.g., imines) with other components, leading to the creation of stimuli-responsive supramolecular polymers or gels. The reversibility of imine formation allows for the assembly and disassembly of the material in response to changes in pH or the presence of other chemical signals.
The interplay between the strong, directional hydrogen bonds of the pyroglutamate core and the weaker, less directional interactions of the benzaldehyde moiety allows for fine-tuning of the morphology and properties of the resulting supramolecular materials.
Utility in Advanced Chemical Probes for Non-Biological Applications
A chemical probe is a small molecule used to study and manipulate a system of interest. While many probes are designed for biological targets, there is a growing need for probes in materials science and environmental monitoring. The unique structure of this compound makes it a promising scaffold for such non-biological probes.
The core structure can be modified to create fluorescent or colorimetric sensors. The general design of such a probe involves three parts: a signaling unit (fluorophore or chromophore), a recognition site (linker), and a reactive group (quencher or modulator).
Fluorophore Integration: The benzaldehyde unit can be elaborated into a conjugated system that exhibits fluorescence. For instance, condensation reactions at the aldehyde position can extend the π-system, shifting the absorption and emission wavelengths. Pyrroloquinoline derivatives are known to be highly fluorescent. nih.gov
Recognition and Reaction: The aldehyde itself can serve as a reactive site for detecting specific analytes. For example, it can react selectively with nucleophiles like hydrazines or certain anions, leading to a change in the electronic properties of the attached fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.
Sensing Platforms: The pyrrolidinone and aromatic rings provide sites for further functionalization, allowing the attachment of specific recognition units for metal ions or other environmental pollutants. The chiral nature of the scaffold could also be exploited for the enantioselective sensing of other chiral molecules.
Probes based on this scaffold could be developed for applications such as detecting trace amounts of pollutants in water, monitoring polymerization reactions, or imaging stress and strain in materials by designing fluorophores that respond to changes in their local environment (mechanophores).
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-pyroglutamic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(5-Oxopyrrolidin-2-yl)benzaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodology : A common approach involves condensation reactions between pyrrolidinone derivatives and benzaldehyde precursors. For example, copper-catalyzed coupling (e.g., CuI in DMF) under reflux conditions can enhance regioselectivity and yield . Optimization includes:
- Catalyst loading : 5–10 mol% CuI for efficient cross-coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature : Reactions at 80–100°C for 2–4 hours balance speed and side-product suppression.
- Data Table :
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 3,4-Bromobenzaldehyde | CuI/K₂CO₃ | DMF | 80 | 76 | |
| Arylhydrazine derivatives | H₂SO₄ (cat.) | MeOH | 60 | 64 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and pyrrolidinone carbonyl signals (δ 170–175 ppm). Coupling patterns distinguish substituent positions .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-H aldehyde (2700–2850 cm⁻¹) confirm functional groups .
- HRMS : Precise mass determination (e.g., [M+H]⁺ at m/z 218.0943) validates molecular formula .
Advanced Research Questions
Q. How can the puckering conformation of the pyrrolidinone ring in this compound be quantitatively analyzed using crystallographic data?
- Methodology : Apply Cremer-Pople puckering parameters to define out-of-plane displacements. Use SHELXL for refinement:
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes thermal motion artifacts .
Parameterization : Calculate amplitude (q) and phase angle (φ) for the pyrrolidinone ring using least-squares fitting .
- Example : A q₂ value >0.5 Å indicates significant puckering, while φ correlates with pseudorotation pathways .
Q. What computational strategies are optimal for predicting the binding affinity of this compound with biological targets?
- Methodology :
- Docking Software : AutoDock Vina outperforms AutoDock 4 in speed (20× faster) and accuracy (RMSD <1.5 Å for binding modes) .
- Protocol :
Grid Setup : Focus on active sites (e.g., enzyme catalytic pockets).
Scoring Function : Use Vina’s hybrid empirical/force-field scoring for affinity prediction (kcal/mol).
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodology :
- Validation Tools : Use PLATON (e.g., ADDSYM) to detect missed symmetry or twinning .
- Refinement Checks : Monitor R-factor convergence (<5% discrepancy) and electron density residuals (Δρ <0.3 e/ų) .
- Case Study : Discrepancies in torsion angles may arise from disorder; apply SHELXL’s PART instruction to model alternate conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
